Raltitrexed

Catalog No.
S548873
CAS No.
112887-68-0
M.F
C21H22N4O6S
M. Wt
458.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Raltitrexed

CAS Number

112887-68-0

Product Name

Raltitrexed

IUPAC Name

(2S)-2-[[5-[methyl-[(2-methyl-4-oxo-3H-quinazolin-6-yl)methyl]amino]thiophene-2-carbonyl]amino]pentanedioic acid

Molecular Formula

C21H22N4O6S

Molecular Weight

458.5 g/mol

InChI

InChI=1S/C21H22N4O6S/c1-11-22-14-4-3-12(9-13(14)19(28)23-11)10-25(2)17-7-6-16(32-17)20(29)24-15(21(30)31)5-8-18(26)27/h3-4,6-7,9,15H,5,8,10H2,1-2H3,(H,24,29)(H,26,27)(H,30,31)(H,22,23,28)/t15-/m0/s1

InChI Key

IVTVGDXNLFLDRM-HNNXBMFYSA-N

SMILES

CC1=NC2=C(C=C(C=C2)CN(C)C3=CC=C(S3)C(=O)NC(CCC(=O)O)C(=O)O)C(=O)N1

Solubility

Soluble in DMSO, not in water

Synonyms

D1694; ICID1694; ZD1694; ZD 1694; ZD-1694; TDX; brand name: Tomudex.

Canonical SMILES

CC1=NC(=O)C2=C(N1)C=CC(=C2)CN(C)C3=CC=C(S3)C(=O)NC(CCC(=O)O)C(=O)O

Isomeric SMILES

CC1=NC(=O)C2=C(N1)C=CC(=C2)CN(C)C3=CC=C(S3)C(=O)N[C@@H](CCC(=O)O)C(=O)O

Description

The exact mass of the compound Raltitrexed is 458.12601 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.

Raltitrexed is a folate-like molecule that has been investigated for its potential to inhibit tumor cell growth. Its mechanism of action involves targeting thymidylate synthase, an enzyme crucial for DNA synthesis. By inhibiting this enzyme, raltitrexed disrupts the ability of cancer cells to replicate their DNA, leading to cell death. (Source: )

Anticancer Properties:

  • Preclinical studies: Raltitrexed has shown promise in inhibiting the growth of various cancer cell lines in laboratory experiments. Research suggests it may be effective against tumors like colorectal cancer, non-Hodgkin's lymphoma, and pancreatic cancer. (Source: )
  • Clinical Trials: While some clinical trials investigating raltitrexed as a single agent have shown modest efficacy, combination therapies appear to be more promising. Research is ongoing to determine the optimal dosing and combination regimens for different cancer types. (Source: )

Understanding Resistance Mechanisms:

  • Studies are underway to identify how cancer cells develop resistance to raltitrexed. This knowledge is crucial for developing strategies to overcome resistance and improve treatment outcomes. Some research suggests that alterations in folate transport or overexpression of thymidylate synthase can contribute to resistance. (Source: )

Combination Therapies:

  • A significant area of research focuses on exploring raltitrexed's efficacy when combined with other anticancer drugs. The goal is to achieve synergistic effects, potentially improving treatment success rates and overcoming resistance. Raltitrexed has been investigated in combination with drugs like capecitabine, gemcitabine, and cisplatin. (Source: )

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

1.4

Exact Mass

458.12601

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Raltitrexed

Biological Half Life

198 hours

Use Classification

Human Drugs -> EU pediatric investigation plans

Dates

Modify: 2023-08-15
1: Surmont VF, van Meerbeeck JP. Raltitrexed in mesothelioma. Expert Rev Anticancer Ther. 2011 Oct;11(10):1481-90. Review. PubMed PMID: 21999120.
2: Wilson KS, Malfair Taylor SC. Raltitrexed: optimism and reality. Expert Opin Drug Metab Toxicol. 2009 Nov;5(11):1447-54. Review. PubMed PMID: 19863453.
3: Hind D, Tappenden P, Tumur I, Eggington S, Sutcliffe P, Ryan A. The use of irinotecan, oxaliplatin and raltitrexed for the treatment of advanced colorectal cancer: systematic review and economic evaluation. Health Technol Assess. 2008 May;12(15):iii-ix, xi-162. Review. PubMed PMID: 18462574.
4: Cao S, Bhattacharya A, Durrani FA, Fakih M. Irinotecan, oxaliplatin and raltitrexed for the treatment of advanced colorectal cancer. Expert Opin Pharmacother. 2006 Apr;7(6):687-703. Review. PubMed PMID: 16556086.
5: Van Cutsem E, Cunningham D, Maroun J, Cervantes A, Glimelius B. Raltitrexed: current clinical status and future directions. Ann Oncol. 2002 Apr;13(4):513-22. Review. PubMed PMID: 12056700.
6: Lloyd Jones M, Hummel S, Bansback N, Orr B, Seymour M. A rapid and systematic review of the evidence for the clinical effectiveness and cost-effectiveness of irinotecan, oxaliplatin and raltitrexed for the treatment of advanced colorectal cancer. Health Technol Assess. 2001;5(25):1-128. Review. PubMed PMID: 11990245.
7: Cunningham D, Zalcberg J, Maroun J, James R, Clarke S, Maughan TS, Vincent M, Schulz J, González Barón M, Facchini T. Efficacy, tolerability and management of raltitrexed (Tomudex) monotherapy in patients with advanced colorectal cancer. a review of phase II/III trials. Eur J Cancer. 2002 Mar;38(4):478-86. Review. PubMed PMID: 11872339.
8: Caponigro F, Avallone A, Budillon A, Comella P, Comella G. Raltitrexed/5-fluorouracil-based combination chemotherapy regimens in anticancer therapy. Anticancer Drugs. 2001 Jul;12(6):489-97. Review. PubMed PMID: 11459994.
9: Clarke SJ, Beale PJ, Rivory LP. Clinical and preclinical pharmacokinetics of raltitrexed. Clin Pharmacokinet. 2000 Dec;39(6):429-43. Review. PubMed PMID: 11192475.
10: Royce ME, Hoff PM, Padzur R. Novel chemotherapy agents for colorectal cancer: oral fluoropyrimidines, oxaliplatin, and raltitrexed. Curr Oncol Rep. 1999;1(2):161-7. Review. PubMed PMID: 11122814.

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